![molecular formula C23H24ClN3O2S2 B3231796 6-Benzyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329640-97-2](/img/structure/B3231796.png)
6-Benzyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Overview
Description
6-Benzyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H24ClN3O2S2 and its molecular weight is 474 g/mol. The purity is usually 95%.
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Biological Activity
6-Benzyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and therapeutic potential based on diverse research findings.
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 334.41 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of the thieno[2,3-c]pyridine scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains. In vitro studies show minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 100 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : The compound also exhibits antifungal properties with MIC values reported at 12.5 µg/mL against Candida albicans and other fungal strains .
Antiproliferative Effects
Studies have shown that compounds similar to this compound can inhibit cell proliferation in cancer cell lines. For example:
- Cancer Cell Lines : The compound has been tested against various cancer cell lines with notable antiproliferative effects observed at concentrations as low as 10 µM .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Protein Synthesis : The compound may interfere with ribosomal function in bacteria, leading to inhibited protein synthesis.
- Disruption of Cell Membrane Integrity : Antimicrobial activity is partly attributed to the disruption of bacterial cell membranes.
- Apoptosis Induction in Cancer Cells : The antiproliferative effects may involve the induction of apoptosis in cancer cells through mitochondrial pathways.
Study 1: Antibacterial Efficacy
A study published in MDPI evaluated the antibacterial efficacy of several thieno[2,3-c]pyridine derivatives. Among them, the compound showed significant inhibition against E. coli with an MIC of 50 µg/mL .
Study 2: Anticancer Properties
In a comparative study on various synthesized compounds including thieno[2,3-c]pyridines, it was found that those with a benzyl substituent exhibited enhanced anticancer properties against breast and colon cancer cell lines .
Properties
IUPAC Name |
6-benzyl-2-[(3-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2.ClH/c1-29-17-9-5-8-16(12-17)22(28)25-23-20(21(24)27)18-10-11-26(14-19(18)30-23)13-15-6-3-2-4-7-15;/h2-9,12H,10-11,13-14H2,1H3,(H2,24,27)(H,25,28);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMASSSOUGPWVQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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